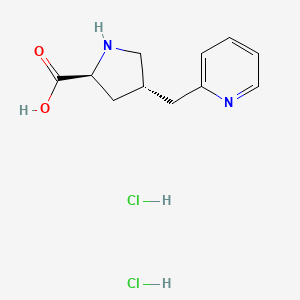

(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Description

The compound "(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride" is a chiral pyrrolidine derivative featuring a pyridin-2-ylmethyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its (2S,4S) stereochemistry dictates its three-dimensional conformation, which is critical for interactions in catalytic or biological systems. As a dihydrochloride salt, it offers enhanced aqueous solubility compared to its free base form, making it suitable for applications in synthetic chemistry or drug development.

Synthetic routes for analogous compounds (e.g., 4-substituted pyrrolidine-2-carboxylic acids) typically involve tert-butyl carbamate protection of the pyrrolidine nitrogen, followed by deprotection and salt formation .

Properties

IUPAC Name |

(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9;;/h1-4,8,10,13H,5-7H2,(H,14,15);2*1H/t8-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACJWSWKDQHHNG-WAZPLGGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, is a new-generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis. It is the R-enantiomer of Lansoprazole, which is composed of a racemic mixture of the R- and S-enantiomers.

Mode of Action

This compound inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme. This enzyme is responsible for the secretion of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, the compound reduces the amount of gastric acid produced, thereby alleviating symptoms associated with conditions like GERD and erosive esophagitis.

Biochemical Pathways

The compound’s primary biochemical pathway involves the inhibition of the (H+, K+)-ATPase enzyme, which is the final step in the production of gastric acid. This results in a decrease in gastric acid secretion, which can help to alleviate the symptoms of conditions like GERD and erosive esophagitis.

Pharmacokinetics

The pharmacokinetics of this compound are unique due to its delayed-release and dual-delivery release system. This aims to address some limitations of the older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing. After oral administration, peak plasma levels occur at approximately 1.5 hours. The systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg.

Result of Action

The primary result of the compound’s action is the reduction of gastric acid production. This can help to alleviate the symptoms of conditions like GERD and erosive esophagitis. By inhibiting the (H+, K+)-ATPase enzyme, the compound reduces the amount of gastric acid that is produced, which can help to prevent the damage to the esophagus that can occur as a result of these conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the stomach can impact the effectiveness of the compound. In addition, the presence of food in the stomach can also affect the absorption and effectiveness of the compound. Therefore, it is often recommended that this medication be taken on an empty stomach, at least one hour before a meal.

Biological Activity

(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant potential in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a subject of interest for research in pharmacology and organic synthesis.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

| InChI Key | WVELEQPWTAAECY-SCZZXKLOSA-N |

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The pyridin-2-ylmethyl substituent enhances the compound's affinity for biological targets, facilitating modulation of enzyme activity and receptor signaling pathways. This can lead to various pharmacological effects, including enzyme inhibition and alterations in cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against A549 human lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity. The compound's ability to reduce cell viability was compared with standard chemotherapeutic agents like cisplatin, showing promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .

Key Findings:

- The compound exhibited significant anticancer activity, reducing A549 cell viability by approximately 34% at a concentration of 100 µM.

- Structure modifications influenced its potency, with certain derivatives showing enhanced efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Antimicrobial Testing Results:

- Compounds derived from this structure were screened against various pathogens, showing promising antibacterial activity.

- Notably, it exhibited selective inhibition against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

-

Case Study on Anticancer Efficacy:

A study involving the administration of this compound at varying concentrations revealed that higher doses led to increased apoptosis in A549 cells. The study utilized MTT assays to assess cell viability post-treatment.These results underscore the compound's potential as a therapeutic agent in oncology.Concentration (µM) Cell Viability (%) 0 100 10 85 50 70 100 66 -

Case Study on Antimicrobial Properties:

In vitro tests demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) were determined using standard broth dilution methods.Pathogen MIC (µg/mL) MRSA 8 Klebsiella pneumoniae 16

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine structures exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth, particularly through mechanisms that involve modulation of metabolic pathways in cancer cells. For instance, studies have highlighted the synthesis of various derivatives that demonstrate significant activity against different cancer cell lines, suggesting that the pyridine moiety enhances the bioactivity of the compound .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. Studies have demonstrated effective antibacterial activity against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Multicomponent Reactions

The synthesis of (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex molecules with multiple functional groups. This method not only simplifies the synthesis process but also increases the yield of desired products .

Drug Development

The compound serves as a valuable scaffold in drug discovery, particularly for designing new pharmaceuticals targeting various diseases. Its ability to form hydrogen bonds and interact with biological targets makes it a suitable candidate for further modifications aimed at enhancing efficacy and reducing side effects .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring and pyridinylmethyl group participate in substitution reactions.

Coupling Reactions

The carboxylic acid group enables peptide-like bond formation.

Example Protocol (from TG2 inhibitor synthesis ):

-

Activation : (2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid (1 equiv), EDCI (1.15 equiv), HOBt (1 equiv), DMF, N-methylmorpholine (2 equiv).

-

Coupling : Add (S)-3-bromo-4,5-dihydroisoxazol-5-ylmethanamine (1 equiv), stir at RT.

-

Workup : Extract with ethyl acetate, wash with NaHCO₃, dry (Na₂SO₄), evaporate.

-

Yield : ~75–85% after purification.

Key Applications :

-

Synthesis of enzyme inhibitors targeting transglutaminases .

-

Modular assembly of peptidomimetics via carbamate linkages .

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification.

Notable Feature : The dihydrochloride salt enhances aqueous solubility during hydrolysis .

Reduction and Oxidation

Redox reactions modify the pyrrolidine ring and substituents.

Stereoselective Modifications

The (2S,4S) configuration enables asymmetric synthesis.

Case Study : Suzuki coupling of a vinyl triflate intermediate (derived from 4-hydroxyproline) with arylboronic acids introduces substituents at the 4-position while retaining stereochemical integrity .

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride be confirmed experimentally?

- Methodological Answer :

- Use X-ray crystallography to resolve the absolute stereochemistry, as demonstrated for related pyrrolidine derivatives in crystallographic studies .

- Perform NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons and confirm the (2S,4S) configuration. Coupling constants (e.g., ) between H2 and H4 protons can validate the trans/cis arrangement .

- Compare optical rotation values with literature data for structurally analogous compounds, such as (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .

Q. What strategies are recommended for synthesizing high-purity (>98%) batches of this compound?

- Methodological Answer :

- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization at chiral centers. For example, use dichloromethane (DCM) with controlled NaOH addition, as described for similar pyrrolidine derivatives .

- Implement column chromatography with silica gel and a polar solvent system (e.g., MeOH:DCM gradients) to separate diastereomers.

- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Store as a lyophilized powder at -20°C under inert gas (argon) to avoid hydrolysis of the dihydrochloride salt.

- For solutions, use anhydrous DMSO or MeOH and store at -80°C for ≤1 year, as recommended for structurally related hydrochlorides .

- Regularly monitor purity via TLC (silica plates, ninhydrin staining) to detect amine degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT-optimized geometry) to assess binding affinity to pyridine-recognizing active sites (e.g., kinases) .

- Calculate solvation free energy and pKa values (via COSMO-RS) to predict protonation states under physiological conditions, critical for understanding membrane permeability .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Conduct variable-temperature NMR to distinguish dynamic effects (e.g., ring puckering in pyrrolidine) from static stereochemical anomalies. For example, coalescence temperatures can reveal conformational exchange .

- Use 2D-NMR (e.g., NOESY) to identify through-space correlations between the pyridinylmethyl group and pyrrolidine protons, confirming substituent orientation .

- Cross-reference with IR spectroscopy (amide I/II bands) to detect unexpected protonation states or salt-forming interactions .

Q. How does the pyridinylmethyl substituent influence the compound’s catalytic or coordination properties?

- Methodological Answer :

- Study metal-ligand interactions via UV-Vis titrations with transition metals (e.g., Pd²⁺, Cu²⁺). The pyridine moiety may act as a Lewis base, forming complexes similar to PdCl₂ adducts of pyridine-phosphine ligands .

- Evaluate catalytic activity in decarboxylative cross-coupling reactions (e.g., with 4-picolinic acid), comparing turnover rates to non-methylated analogs .

- Analyze X-ray absorption spectra (XAS) to determine coordination geometry and oxidation states in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.